Ertapenem N-Carboxybenzyl Dimethyl Ester
Description
Ertapenem N-Carboxybenzyl Dimethyl Ester is a synthetic intermediate critical in the manufacturing of ertapenem, a carbapenem-class β-lactam antibiotic. Structurally, it is characterized by a dimethyl ester modification on the N-carboxybenzyl group, which stabilizes the molecule during synthesis. The compound’s chemical name is Sodium (4R,5S,6S)-3-((3S,5S)-1-(benzyloxycarbonyl)-5-((3-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidin-3-ylthio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS: 791582-43-9) . Unlike prodrugs designed for oral absorption, this ester serves as a protective group to enhance stability during purification and intermediate steps in API production . Its role is distinct from prodrug esters (e.g., diethyl or medoxomil esters), which aim to improve bioavailability by masking polar groups .
Properties
Molecular Formula |
C₃₂H₃₅N₃O₉S |
|---|---|
Molecular Weight |
637.7 |
Synonyms |
(4R,5S,6S)-3-(((3S,5S)-1-((Benzyloxy)carbonyl)-5-((3-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ertapenem N-Carboxybenzyl Dimethyl Ester is structurally and functionally compared to other esters of ertapenem, including prodrugs and synthetic intermediates. Below is a detailed analysis:
Prodrug Esters
Metabolites: Generates monoester intermediates (e.g., C-3 ethyl ester), complicating pharmacokinetics .
Ertapenem Bis-Medoxomil Ester (Prodrug 5) :
- Hydrolysis : Rapid and quantitative conversion to ertapenem in human plasma within 60 min. However, species-dependent efficiency (43% in dogs, 58% in monkeys) limits broad applicability .
Tebipenem Pivoxyl (Prodrug 1): A related carbapenem prodrug with a C-2 azetidino-thiazolidine side chain. Rapidly hydrolyzed in all plasma types (<15 min), highlighting the impact of C-2 substituents on esterase selectivity .
Stability and Functional Role
- This compound: Purpose: Synthetic stability rather than bioavailability.
Table 1: Key Parameters of Ertapenem Esters
Mechanistic Insights
- C-2 Substituent Impact: The prolyl-3-aminobenzoic acid side chain in ertapenem increases protein binding (92–94%) and half-life compared to tebipenem’s azetidino-thiazolidine. This structural difference reduces esterase accessibility, slowing prodrug hydrolysis .
- Species Variability : Esterase expression varies across species (e.g., liver microsomes in higher mammals), affecting hydrolysis rates. For example, tebipenem pivoxyl hydrolyzes rapidly in all species, while ertapenem prodrugs show variability .
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